molecular formula C32H26O13 B13125266 (5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone

(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone

Cat. No.: B13125266
M. Wt: 618.5 g/mol
InChI Key: PSGFKGASHCTNSI-BVEPWEIPSA-N
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Description

(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone is a complex organic compound characterized by its multiple hydroxyl and methoxy groups. This compound belongs to the class of bianthracenes, which are known for their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone typically involves multiple steps, including the formation of the bianthracene core followed by the introduction of hydroxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through redox reactions, modulation of enzyme activities, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone
  • (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone

Uniqueness

The uniqueness of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C32H26O13

Molecular Weight

618.5 g/mol

IUPAC Name

2,8-dihydroxy-6-methoxy-3-methyl-1-[(5R,6S,7R,8S)-1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl]anthracene-9,10-dione

InChI

InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3/t29-,30+,31+,32-/m0/s1

InChI Key

PSGFKGASHCTNSI-BVEPWEIPSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)[C@H]([C@]([C@@H]([C@H]5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC

Canonical SMILES

CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC

Origin of Product

United States

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